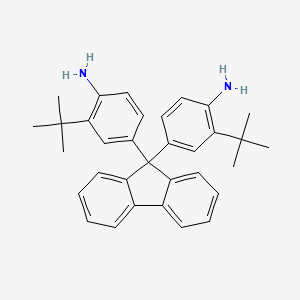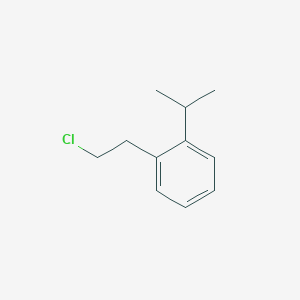
1-(2-Chloroethyl)-2-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-2-isopropylbenzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by the presence of a benzene ring substituted with a 2-chloroethyl group and an isopropyl group
準備方法
The synthesis of 1-(2-Chloroethyl)-2-isopropylbenzene can be achieved through several methods. One common approach involves the alkylation of benzene with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products.
化学反応の分析
1-(2-Chloroethyl)-2-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloroethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce ethyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Chloroethyl)-2-isopropylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-2-isopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This can result in the inhibition of enzymatic activity or the disruption of cellular processes.
類似化合物との比較
1-(2-Chloroethyl)-2-isopropylbenzene can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-isopropylbenzene: Similar structure but with the isopropyl group in a different position on the benzene ring.
1-(2-Chloroethyl)-4-isopropylbenzene: Another positional isomer with the isopropyl group in the para position.
1-(2-Chloroethyl)-2-methylbenzene: A related compound with a methyl group instead of an isopropyl group.
特性
分子式 |
C11H15Cl |
|---|---|
分子量 |
182.69 g/mol |
IUPAC名 |
1-(2-chloroethyl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
FDTQGYXAQMMXNR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


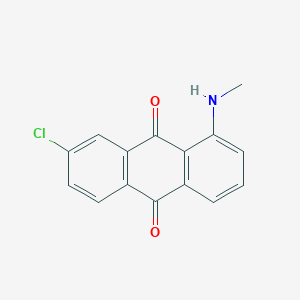

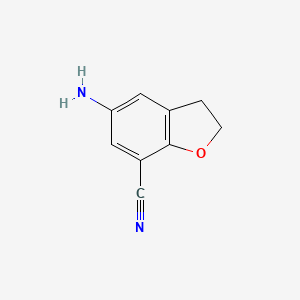
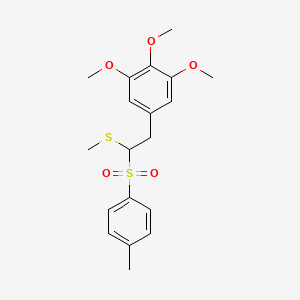



![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
![(R)-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine](/img/structure/B13135449.png)
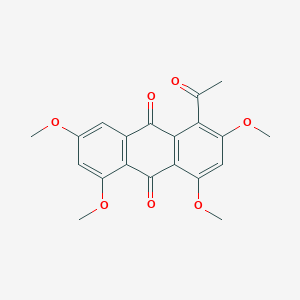
![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)


